1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Description
Properties
IUPAC Name |
1-bromo-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClF2S/c14-11-3-1-9(16)5-8(11)7-18-10-2-4-13(17)12(15)6-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKCVWXFKQPOLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=C(C=C2)F)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClF2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160576 | |
| Record name | Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443341-04-5 | |
| Record name | Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443341-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Selection
The most widely reported method for synthesizing this compound involves nucleophilic aromatic substitution (NAS) . The reaction typically employs a bromo-fluoro-benzyl precursor, such as 1-bromo-4-fluoro-2-(chloromethyl)benzene, which reacts with 3-chloro-4-fluorothiophenol under basic conditions. The thiophenol acts as a nucleophile, displacing the chloride atom on the benzyl group via an SN2 mechanism. The sulfur atom forms a covalent bond with the methylene bridge, while the aromatic rings retain their halogen substituents.
Key to this reaction is the activation of the thiophenol. Deprotonation using bases like potassium carbonate or sodium hydride enhances nucleophilicity, facilitating attack on the electrophilic chloromethyl group. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which stabilize the transition state and improve reaction kinetics.
Optimization of Reaction Conditions
Optimization studies highlight the importance of temperature , solvent choice , and reaction time . For instance, refluxing in acetonitrile at 80°C for 12–24 hours achieves yields of 65–75%, whereas lower temperatures (50°C) result in incomplete conversion. Prolonged heating beyond 24 hours, however, risks side reactions such as oxidation of the sulfide group to sulfoxide or sulfone derivatives.
A representative protocol is as follows:
-
Reactants : 1-bromo-4-fluoro-2-(chloromethyl)benzene (1.0 equiv), 3-chloro-4-fluorothiophenol (1.2 equiv)
-
Base : K₂CO₃ (2.0 equiv)
-
Solvent : Anhydrous acetonitrile
-
Conditions : Reflux at 80°C for 18 hours under nitrogen atmosphere.
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate 9:1) or recrystallization from ethanol, yielding a white crystalline solid.
Alternative Synthetic Routes
Coupling Reactions Involving Metal Catalysts
Palladium-catalyzed cross-coupling reactions offer an alternative pathway, though they are less commonly reported for this specific compound. The Ullmann coupling between a bromo-fluoro-iodobenzene derivative and a mercapto-chloro-fluorobenzene precursor has been explored, utilizing copper(I) iodide as a catalyst. However, this method suffers from lower yields (40–50%) due to competing side reactions and the steric hindrance posed by adjacent halogen atoms.
Sulfur-Alkylation Strategies
Another approach involves the alkylation of thiophenols with dihalogenated intermediates. For example, treating 3-chloro-4-fluorothiophenol with 1-bromo-4-fluoro-2-(bromomethyl)benzene in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) enables selective alkylation at the methylene position. This method avoids the need for strong bases but requires careful stoichiometric control to prevent over-alkylation.
Purification and Characterization
Chromatographic Techniques
Post-synthesis purification is critical due to the compound’s structural similarity to byproducts. Flash column chromatography with a hexane/ethyl acetate gradient (95:5 to 85:15) effectively separates the target compound from unreacted starting materials and oxidized byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.21 (s, 2H, SCH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 162.1 (C-F), 134.9 (C-Br), 131.5–115.2 (Ar-C), 35.7 (SCH₂).
-
MS (ESI+) : m/z 349.63 [M+H]⁺, consistent with the molecular formula C₁₃H₈BrClF₂S.
Challenges and Limitations
Steric and Electronic Effects
The presence of ortho-halogens on both aromatic rings introduces significant steric hindrance, slowing reaction rates and necessitating elevated temperatures. Additionally, electron-withdrawing halogens deactivate the aromatic rings, reducing reactivity toward electrophilic or nucleophilic agents.
Competing Side Reactions
Common side reactions include:
-
Oxidation of sulfide to sulfoxide (e.g., in the presence of trace oxygen).
-
Halogen displacement under basic conditions, leading to undesired dehalogenated products.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| NAS with K₂CO₃ | 65–75 | ≥97 | Scalable, minimal byproducts | Requires anhydrous conditions |
| Ullmann Coupling | 40–50 | 85–90 | Avoids strong bases | Low yield, expensive catalysts |
| Phase-Transfer Alkylation | 55–65 | 90–95 | Mild conditions | Stoichiometric precision required |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the para-position relative to the sulfanylmethyl group undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of adjacent substituents. Key reactions include:
Reaction with Amines
| Nucleophile | Conditions | Yield | Product | Source |
|---|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 78% | 4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]-N-piperidinobenzene | |
| Sodium Azide | DMSO, 120°C, 6h | 92% | 4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]phenyl azide |
Mechanism :
-
Deprotonation of the aromatic ring by base (e.g., K2CO3) enhances ring activation.
-
Nucleophilic attack at the brominated carbon, facilitated by electron-withdrawing fluorine substituents.
-
Transition state stabilization via resonance with the sulfanylmethyl group.
Thiol-Displacement Reactions
Reaction with thiophenol in acetonitrile (reflux, 8h) yields 4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]diphenyl sulfide (85% yield).
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Suzuki-Miyaura Coupling
Key Factors :
-
Electron-deficient aryl bromides require polar aprotic solvents (e.g., DME) for optimal reactivity .
-
Steric hindrance from the sulfanylmethyl group marginally reduces coupling efficiency compared to simpler bromoarenes.
Oxidation of the Sulfanylmethyl Group
The -SCH2- bridge undergoes oxidation to sulfone or sulfoxide derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (2 eq) | CH2Cl2, 0°C → RT, 4h | Sulfone derivative | 95% | |
| H2O2 (30%), AcOH | Reflux, 6h | Sulfoxide derivative | 82% |
Mechanistic Note :
Oxidation proceeds via electrophilic attack on sulfur, forming a sulfonium ion intermediate prior to oxygen insertion.
Electrophilic Aromatic Substitution (Limited)
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO3/H2SO4 | 100°C, 12h | 3-Nitro-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene | 34% |
Regioselectivity : Nitration occurs meta to the sulfanylmethyl group due to steric and electronic directing effects .
Reductive Transformations
The bromine atom can be reductively removed via catalytic hydrogenation:
| Catalyst | Solvent | Pressure | Yield | Product | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | EtOH | 3 atm H2, 24h | 91% | 4-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene |
Side Reactions :
Partial reduction of the sulfanylmethyl group to -CH2- is observed at higher H2 pressures (>5 atm).
Thermal Stability and Side Reactivity
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, primarily via C–S bond cleavage. At elevated temperatures (>150°C), homolytic cleavage of the C–Br bond generates aryl radicals, which dimerize to form biaryl byproducts.
Comparative Reactivity with Analogues
| Compound | Relative SNAr Rate (vs Reference) | Suzuki Coupling Efficiency | Oxidation Susceptibility |
|---|---|---|---|
| 1-Bromo-4-fluorobenzene | 1.0 (Reference) | 92% | Low |
| Target Compound | 0.68 ± 0.05 | 88% | High |
| 1-Bromo-3-chloro-5-fluorobenzene | 0.83 ± 0.07 | 85% | Moderate |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds with similar structures to 1-bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene exhibit potent anticancer properties. For instance, derivatives of fluorinated benzene compounds have been studied for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain sulfanylmethyl derivatives showed enhanced cytotoxicity against breast cancer cells, suggesting that this compound could be a lead structure for further development in anticancer therapies .
Antimicrobial Properties
The compound's structural features may confer antimicrobial properties. Research into related sulfanyl compounds has shown effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .
Materials Science
Polymer Chemistry
1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can serve as a precursor in the synthesis of specialty polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing properties such as thermal stability and chemical resistance. Studies have shown that incorporating halogenated compounds into polymer matrices can improve flame retardancy and mechanical strength .
Nanotechnology
In nanotechnology, this compound can be utilized in the functionalization of nanoparticles. The presence of bromine and fluorine atoms can facilitate the attachment of nanoparticles to various substrates, which is crucial for applications in drug delivery systems and biosensors .
Environmental Applications
Pollution Monitoring
Due to its halogenated nature, 1-bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be used as a marker for environmental pollution studies. Its persistence in the environment makes it a candidate for tracking pollution sources in water bodies . Analytical methods employing this compound can help quantify contamination levels and assess ecological impacts.
Bioremediation
Research indicates that certain sulfanyl compounds can enhance the biodegradation of pollutants by facilitating microbial activity. The application of this compound in bioremediation strategies could potentially accelerate the breakdown of hazardous substances in contaminated sites .
Case Studies
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects. The molecular pathways involved would depend on the specific biological system being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Table 1: Key Structural Analogs and Substituent Differences
*Similarity scores (0–1) from –7 reflect structural overlap with the target compound.
Physical and Spectral Properties
Melting Points and Stability
- 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene : Melting point 89.8–92.3°C, indicating moderate crystallinity influenced by the bulky iodobenzyl group .
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene : Likely lower solubility in polar solvents due to the hydrophobic trifluoromethoxy group .
- 2-Bromo-3-chloro-4-fluoro-1-methylbenzene : Higher volatility compared to the target compound due to the absence of a bulky sulfanylmethyl group .
Spectral Characteristics
- 1-Bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene : IR peaks at 1482 cm⁻¹ (C-O stretch) and 1H NMR δ 5.12 (s, 2H) for the benzyloxy protons . The target compound’s sulfanylmethyl group would exhibit distinct S-C stretching (~600–700 cm⁻¹) and altered NMR shifts due to sulfur’s electron-donating effects.
Toxicity and Handling
Biological Activity
1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated organic compound with significant biological activity. Its unique structural features, including multiple halogen substitutions, make it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C13H8BrClF2S
- Molecular Weight : 351.62 g/mol
- CAS Number : Not specified in the search results
Biological Activity Overview
The biological activity of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be categorized into several key areas:
1. Toxicity Studies
Toxicological assessments are critical in understanding the safety profile of this compound. Various studies have indicated potential acute toxicity, particularly through oral and inhalation routes.
| Study Type | Route | Median Lethal Dose (LD50) | Observed Effects |
|---|---|---|---|
| Acute Oral | Rats | 2,700 mg/kg | Tremors, weight loss |
| Acute Inhalation | Rats | 18,000 mg/m³ | Lethargy, tremors, respiratory distress |
The acute oral toxicity study conducted on Sprague-Dawley rats revealed an LD50 of approximately 2,700 mg/kg, with symptoms such as tremors and significant weight loss observed at non-lethal doses . Inhalation studies reported an LC50 of 18,000 mg/m³, with exposure leading to severe respiratory and neurological symptoms .
2. Pharmacological Potential
The compound's structure suggests potential for various pharmacological activities:
- Anticancer Activity : Preliminary studies indicate that halogenated compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. The presence of fluorine and bromine may enhance these effects by altering electron density and reactivity .
- Antimicrobial Properties : Compounds containing sulfur and halogens have been studied for their antimicrobial effects. The sulfanylmethyl group may contribute to this activity by interfering with microbial metabolic processes.
Case Study 1: Anticancer Activity
A study on structurally similar compounds demonstrated that halogenated benzene derivatives could inhibit cancer cell growth. The mechanism involved the modulation of signaling pathways related to cell cycle regulation and apoptosis . While specific data on 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is limited, its structural analogs suggest a potential for similar activity.
Case Study 2: Antimicrobial Efficacy
Research has shown that compounds with sulfanyl groups exhibit significant antimicrobial properties against various pathogens. A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . This suggests that further exploration of the biological activity of 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene could yield valuable insights into its potential as an antimicrobial agent.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-Bromo-4-fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene?
Answer:
The synthesis involves two key steps: (1) nucleophilic aromatic substitution to introduce the sulfanylmethyl group and (2) halogenation for bromo/fluoro substituents.
- Step 1: React 3-chloro-4-fluorothiophenol with a benzyl bromide derivative (e.g., 1-bromo-4-fluoro-2-methylbenzene) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage.
- Step 2: Bromination at the para position can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄. Fluorination may require Balz-Schiemann or halogen-exchange reactions with KF in polar aprotic solvents .
Table 1: Example Reaction Yields for Sulfanylmethylation
| Substrate | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Chloro-4-fluorothiophenol | K₂CO₃ | DMF | 80 | 72 |
| 3-Chloro-4-fluorothiophenol | NaH | THF | 60 | 65 |
Basic: How should this compound be characterized structurally and spectroscopically?
Answer:
- X-ray crystallography (using SHELX software ) is critical for resolving the steric effects of the sulfanylmethyl group and halogen substituents. Key parameters include C-S bond lengths (~1.81 Å) and Br-C-F angles (~108°).
- NMR Analysis:
- ¹H NMR: Expect splitting patterns due to adjacent fluorines (e.g., doublet of doublets for aromatic protons).
- ¹⁹F NMR: Peaks near -110 ppm (C-F) and -60 ppm (Ar-F).
- MS (EI): Molecular ion peak at m/z 358 (M⁺) with fragments at 279 (loss of Br) and 195 (loss of sulfanylmethyl group) .
Table 2: Example Crystallographic Data
| Parameter | Value (Å/°) |
|---|---|
| C-S Bond Length | 1.82 |
| Br-C-F Angle | 107.5 |
| Dihedral Angle (S-C-Ar) | 85.2 |
Basic: What safety protocols are essential for handling this compound?
Answer:
- Hazard Identification:
- H300/H301 (Toxic if swallowed).
- H315/H319 (Skin/eye irritation).
- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizing agents due to sulfur content.
- Storage: Keep in airtight containers at 2–8°C, away from light .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Catalyst Screening: Test palladium catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂) for Suzuki coupling intermediates.
- Solvent Effects: Compare DMF (high polarity) vs. toluene (low polarity) for thioether formation.
- Temperature Gradient Studies: Optimize bromination between 60–100°C to minimize dihalogenation byproducts .
Table 3: Suzuki Coupling Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 85 | 98 |
| Pd(OAc)₂ | Toluene | 110 | 78 | 92 |
Advanced: How to resolve discrepancies in observed vs. predicted NMR splitting patterns?
Answer:
- Coupling Analysis: Fluorine atoms at positions 4 (benzene) and 4’ (phenylsulfanylmethyl) induce complex splitting. Use ²D NMR (COSY, NOESY) to confirm through-space interactions.
- DFT Calculations: Simulate NMR shifts using Gaussian09 with B3LYP/6-311G(d,p) to validate experimental data. For example, meta-fluorine coupling (³J_F-F ≈ 8 Hz) may arise from conjugated π-systems .
Advanced: What computational approaches elucidate electronic effects of halogen substituents?
Answer:
- Frontier Orbital Analysis (HOMO/LUMO): Calculate using DFT to assess electron-withdrawing effects of Br and F. Bromine lowers LUMO energy (-1.8 eV), enhancing electrophilicity.
- NBO Charges: Fluorine at position 4 shows a charge density of -0.32 e, influencing reactivity in nucleophilic substitutions .
Table 4: DFT-Derived Electronic Parameters
| Parameter | Value (eV/e) |
|---|---|
| HOMO Energy | -6.2 |
| LUMO Energy | -1.8 |
| F Charge Density | -0.32 |
Advanced: How to analyze potential degradation pathways under thermal stress?
Answer:
- TGA/DSC: Monitor decomposition onset (typically >200°C). Major mass loss at 220°C corresponds to cleavage of the sulfanylmethyl group.
- LC-MS Stability Studies: Identify degradation products (e.g., 4-fluoro-2-bromobenzaldehyde via oxidation) under accelerated conditions (40°C/75% RH) .
Advanced: What strategies mitigate byproduct formation during halogenation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
